Spirocyclization Yield: 1,6-Dioxaspiro[3.4]octane Formation from Methylidenic Diol vs. Saturated Analog
The target compound undergoes iodine/silver(I) oxide-mediated spirocyclization to form 1,6-dioxaspiro[3.4]octanes, a privileged scaffold in natural products such as clementeins. The reaction of the methylidenic diol (2) derived from cyclohexanone proceeds with an isolated yield of 57–63% for the spirocyclic product (3b/3c) . In contrast, the saturated analog 1,1'-(1,3-propanediyl)bis-cyclohexanol, which lacks the methylene group, cannot undergo this transformation because the reaction mechanism requires an alkene for initial electrophilic activation by iodine . This represents an absolute functional differentiation: 142052-59-3 provides a synthetic path to spirocyclic ethers that is entirely inaccessible to its saturated counterpart.
| Evidence Dimension | Spirocyclization product yield |
|---|---|
| Target Compound Data | 57–63% isolated yield (dioxaspirooctane product 3b/3c) |
| Comparator Or Baseline | 1,1'-(1,3-propanediyl)bis-cyclohexanol: reaction does not proceed (no alkene for iodine activation) |
| Quantified Difference | Qualitative (reactive vs. unreactive); yield advantage is absolute |
| Conditions | I₂ (1.5 mmol), Ag₂O (1.5 mmol), dioxane/H₂O (7:1), 20 °C, 24 h |
Why This Matters
For chemists synthesizing spirocyclic natural product analogs, only 142052-59-3 provides the requisite methylene handle; saturated diols are completely non-productive.
